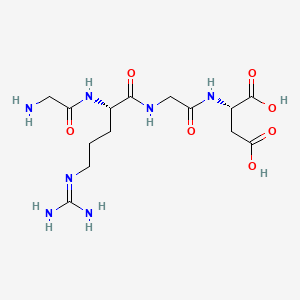

Gly-arg-gly-asp

Description

Historical Context of RGD Motif Discovery in Extracellular Matrix Proteins

The discovery of the Arginyl-Glycyl-Aspartic acid (RGD) motif traces back to the early 1980s through the foundational work of Erkki Ruoslahti and Michael Pierschbacher. wikipedia.orgcellgs.comsnmjournals.org Their research was centered on understanding the molecular basis of cell attachment to fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix. wikipedia.orgcellgs.com It was known that fibronectin played a crucial role in cell adhesion, but the specific site within this large protein that mediated this interaction was yet to be identified.

In a landmark 1984 study, Pierschbacher and Ruoslahti pinpointed the RGD sequence as the minimal essential cell adhesion sequence within fibronectin. mdpi.com Their approach involved systematically synthesizing various short peptide fragments corresponding to the hypothesized cell-binding domain of fibronectin. wikipedia.org These synthetic peptides were then immobilized on a surface and tested for their ability to promote cell attachment. wikipedia.org The results were unequivocal: only peptides that contained the RGD sequence were capable of mimicking the cell-attaching activity of the parent fibronectin molecule. wikipedia.org

Further solidifying their discovery, they demonstrated that soluble peptides containing the RGD sequence could competitively inhibit the attachment of cells to fibronectin-coated substrates. wikipedia.org In contrast, peptides lacking the RGD sequence had no such inhibitory effect. wikipedia.org These seminal investigations not only identified the RGD sequence as a critical cell adhesion ligand but also paved the way for the identification of its cellular receptors. wikipedia.organnualreviews.org By using RGD-containing peptides as a tool, they were able to isolate the cell surface proteins that bind to this motif, which were subsequently named integrins. wikipedia.orgnih.gov

Ubiquitous Presence of RGD Motif in Adhesive Extracellular Matrix Proteins and Ligands

Following its initial discovery in fibronectin, the RGD motif was soon found to be a widespread feature in a multitude of other adhesive proteins within the extracellular matrix and in other biological ligands. wikipedia.organnualreviews.orgfrontiersin.org This ubiquity underscores the fundamental importance of this sequence in mediating cell-matrix interactions across various tissues and physiological contexts. wikipedia.org The RGD sequence is a highly conserved cell adhesion signal, present in species ranging from fruit flies (Drosophila) to humans. wikipedia.org

The presence of the RGD motif is not limited to fibronectin. It has been identified in a host of other critical adhesive proteins, each with distinct functions and tissue distributions. The table below details several key extracellular matrix proteins and ligands that contain the RGD sequence.

| Protein/Ligand | Primary Function(s) |

| Fibronectin | Cell adhesion, migration, growth, and differentiation; wound healing; embryogenesis. wikipedia.orgmdpi.comfrontiersin.org |

| Vitronectin | Cell adhesion and spreading; regulation of the complement cascade and blood coagulation. wikipedia.orgfrontiersin.org |

| Fibrinogen | Blood clot formation; platelet aggregation; wound healing. wikipedia.orgfrontiersin.org |

| Laminin (B1169045) | Major protein of the basal lamina; promotes cell adhesion, differentiation, and migration. frontiersin.org |

| Osteopontin (B1167477) | Bone mineralization; inflammation; cell adhesion and migration. wikipedia.orgfrontiersin.org |

| von Willebrand Factor | Mediates platelet adhesion to sites of vascular injury. cellgs.com |

| Thrombospondin | Regulation of angiogenesis, cell adhesion, and proliferation. cellgs.com |

| Bone Sialoprotein | Involved in the nucleation of hydroxyapatite (B223615) crystals during bone formation. mdpi.com |

This table provides a summary of major RGD-containing proteins and their established roles in cellular and physiological processes.

The presentation of the RGD motif can vary subtly in the context of the different proteins it is found in, which contributes to the specificity of its interaction with various cell surface receptors. wikipedia.org

Fundamental Role of RGD Motif as an Integrin Recognition Sequence

The primary mechanism through which the RGD motif exerts its biological effects is by serving as a recognition and binding site for integrins. wikipedia.orgcellgs.comannualreviews.orgnih.gov Integrins are a large family of heterodimeric transmembrane receptors, composed of an α and a β subunit, that function as the principal mediators of cell-extracellular matrix adhesion. frontiersin.orgacs.org They physically link the extracellular environment to the intracellular cytoskeleton, enabling bidirectional signaling that influences cell behavior. northwestern.edu

The discovery of the RGD sequence was intrinsically linked to the identification of integrins. annualreviews.orgnih.gov Approximately half of the more than 20 known integrin subtypes recognize and bind to the RGD motif present in their respective ECM protein ligands. qyaobio.com This interaction is crucial for initiating the cascade of events that leads to firm cell adhesion, cytoskeletal organization, and the activation of intracellular signaling pathways that regulate cellular functions such as proliferation, survival, and migration. frontiersin.orgacs.org

The family of RGD-binding integrins is diverse, allowing for nuanced control of cell adhesion in different biological settings. Research has identified several specific integrins that recognize the RGD sequence, including:

α5β1

α8β1

αvβ1

αvβ3

αvβ5

αvβ6

αvβ8

The specificity of which integrin binds to which RGD-containing protein is influenced by the amino acids flanking the RGD core sequence and the three-dimensional conformation of the motif within the protein. wikipedia.org For instance, the α5β1 integrin is a primary receptor for fibronectin, while αvβ3 serves as a key receptor for vitronectin. snmjournals.organnualreviews.org This selective recognition allows for precise cellular responses to different extracellular matrix cues. The interaction between the RGD motif and its integrin receptors is a cornerstone of cell adhesion biology, with implications for tissue engineering, cancer research, and the development of novel therapeutics. cellgs.comnih.gov

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N7O7/c15-5-9(22)20-7(2-1-3-18-14(16)17)12(26)19-6-10(23)21-8(13(27)28)4-11(24)25/h7-8H,1-6,15H2,(H,19,26)(H,20,22)(H,21,23)(H,24,25)(H,27,28)(H4,16,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFVRKXJJPMVHQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913908 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97461-81-9 | |

| Record name | Glycyl-arginyl-glycyl-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097461819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Rgd Integrin Interactions

Integrin Receptor Family and Subunit Diversity

Integrins are a large family of cell surface receptors that mediate interactions between a cell and its surrounding extracellular matrix (ECM), as well as with other cells. nih.govbeilstein-journals.orgkarger.com These interactions are fundamental to a wide array of cellular processes, including adhesion, migration, proliferation, differentiation, and survival. nih.govacs.orgnih.gov

Heterodimeric Structure of Integrins (α and β subunits)

Integrins are obligate heterodimers, composed of two non-covalently associated transmembrane subunits: an alpha (α) and a beta (β) subunit. nih.govresearchgate.netnih.gov In vertebrates, 18 different α subunits and 8 different β subunits have been identified, which can combine to form at least 24 distinct integrin receptors, each with its own ligand-binding properties and tissue distribution. nih.govnih.gov

Both the α and β subunits are type I transmembrane proteins, meaning they have a large extracellular domain, a single pass transmembrane helix, and a short cytoplasmic tail. nih.govnih.govlibretexts.org The extracellular domains are responsible for ligand binding, while the cytoplasmic tails connect to the cell's internal cytoskeleton and signaling machinery, allowing for bidirectional communication across the cell membrane. beilstein-journals.orgresearchgate.net The α subunit's extracellular domain often features a seven-bladed β-propeller structure, and in some cases, an inserted "I-domain" which is crucial for ligand binding. researchgate.netnih.gov The β subunit's extracellular domain contains a βI-like domain, which, in conjunction with the α subunit, forms the ligand-binding site. nih.govresearchgate.net

Specific Integrin Subtypes Recognizing the RGD Motif

A significant subset of integrins recognizes the tripeptide motif Arg-Gly-Asp (RGD), which is found in many ECM proteins like fibronectin, vitronectin, and fibrinogen. nih.govqyaobio.comnih.gov The glycine (B1666218) in the Gly-Arg-Gly-Asp sequence provides flexibility, while the core RGD sequence is the primary recognition site.

Eight specific integrin subtypes have been identified as RGD-binding receptors:

Molecular Basis of RGD-Integrin Binding

The binding of the RGD motif to integrins is a dynamic process involving conformational changes in both the peptide and the receptor, and is influenced by the local chemical environment.

Conformational Flexibility of RGD Sequence and Induced Fit Model

The RGD sequence exhibits considerable conformational flexibility. rcsb.orgnih.gov This flexibility allows it to adapt to the specific binding pockets of different integrin subtypes. The interaction is often described by an "induced fit" model, where the initial binding of the RGD peptide to the integrin induces conformational changes in the receptor, leading to a more stable, high-affinity binding state. rcsb.orgresearchgate.net Some studies also suggest a "conformational selection" mechanism, where the integrin receptor exists in a pre-equilibrium of different conformations, and the RGD peptide preferentially binds to a specific, pre-existing active conformation. rcsb.orgmdpi.comresearchgate.net It is likely that a combination of both induced fit and conformational selection mechanisms governs the binding process. mdpi.comresearchgate.net The flexibility of the RGD loop has been described as existing in a "Goldilocks zone," where it is flexible enough to bind to multiple integrins but not so flexible that it loses specificity. rcsb.org

Role of Amino Acid Residues Flanking RGD in Binding Specificity and Affinity

The amino acid residues that flank the core RGD motif play a critical role in determining the binding specificity and affinity for different integrin subtypes. annualreviews.orgnih.gov These flanking residues can influence the conformation of the RGD sequence and create additional contact points with the integrin receptor. acs.org

For instance, studies have shown that the residues on the C-terminal side of the RGD sequence are particularly significant for integrin binding. annualreviews.org The presence of certain amino acids can enhance binding to one integrin subtype while having no effect or even diminishing binding to another. For example, the presence of specific amino acid pairs at the C-terminus of the RGD sequence can increase affinity for integrin αvβ5, while not affecting αvβ3-mediated adhesion. acs.org Similarly, introducing a proline residue N-terminal to the RGD sequence can reduce recognition by the α5β1 integrin complex. nih.gov This demonstrates that the chemical nature and sequence of these flanking residues are key modulators of integrin-ligand recognition. qyaobio.comnih.gov

Influence of RGD Peptide Presentation and Microenvironment on Integrin Affinity

The way in which the RGD peptide is presented to the cell and the surrounding microenvironment significantly impacts integrin affinity and subsequent cellular responses. nih.gov Factors such as the density, spacing, and clustering of RGD ligands on a surface can influence the efficiency of cell attachment and the activation of integrin receptors. nih.gov

The presentation of RGD peptides can affect:

Cell Attachment and Spreading: The density of RGD ligands can regulate how strongly cells attach and spread on a surface. nih.gov

Integrin Clustering: Higher densities of RGD can promote the clustering of integrin receptors, a critical step in the formation of focal adhesions and the initiation of intracellular signaling cascades. nih.gov

Cytoskeletal Organization: The spatial arrangement of RGD peptides can influence the formation of cytoskeletal structures like actin stress fibers. nih.gov

Integrin-Mediated Signal Transduction Pathways

The binding of the this compound (GRGD) sequence to integrin receptors is a critical event that initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling. mdpi.comnih.govnih.gov This process translates extracellular matrix (ECM) cues into cellular responses by activating a complex network of signaling pathways. Upon ligand binding, integrins cluster and recruit a host of signaling proteins to form focal adhesions, which serve as platforms for signal transduction. nih.govoup.com These interactions trigger a series of phosphorylation events that activate key downstream kinases, profoundly influencing cellular functions such as survival, proliferation, migration, and differentiation. mdpi.comnih.gov

Downstream Signaling Cascades Activated by RGD-Integrin Binding (e.g., PI3K/AKT, MAPK, FAK, Src family kinases)

The engagement of integrins by the RGD motif activates several major intracellular signaling pathways. These cascades are interconnected and work in concert to regulate cellular behavior.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. spandidos-publications.com Its activation is one of the earliest events following integrin ligation. nih.gov Binding of RGD-containing ligands induces integrin clustering, which recruits FAK to focal adhesions and leads to its autophosphorylation at the Tyrosine-397 (Tyr-397) residue. nih.govahajournals.org This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases. nih.govahajournals.org Research has shown that RGD-modified scaffolds significantly increase the level of activated FAK (phosphorylated at Tyr-397) in bone marrow stromal cells. nih.gov Conversely, RGD peptide antagonists can block FAK phosphorylation at specific sites, such as Tyr-397 and Tyr-407, thereby inhibiting downstream signaling. ahajournals.org Studies in glioblastoma cells have also demonstrated that an RGD integrin antagonist causes a marked decrease in FAK phosphorylation. spandidos-publications.com

Src Family Kinases: Src family kinases are crucial partners of FAK in integrin signaling. researchgate.net Following recruitment to the FAK-Tyr-397 site, Src can phosphorylate other tyrosine residues on FAK, leading to its full activation. ahajournals.org This FAK/Src complex then phosphorylates a variety of other substrates, amplifying the signal downstream. spandidos-publications.com The functional connection between integrins, Src, and other receptors has been demonstrated in cortical neurons, where RGD-induced signaling was inhibited by the Src family kinase inhibitor PP2. nih.gov Furthermore, in vascular tissues under mechanical stress, the inhibition of Src family kinases was found to reduce FAK phosphorylation, indicating that Src is a key mediator in the mechanotransduction pathway initiated by integrin engagement. ahajournals.org

Phosphoinositide 3-kinase (PI3K)/AKT Pathway: The PI3K/AKT pathway is a critical downstream effector of RGD-integrin binding, primarily regulating cell survival and proliferation. mdpi.com The activated FAK/Src complex can recruit and activate PI3K. nih.gov Once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). plos.org PIP3 recruits AKT (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated. plos.org Studies using RGD-functionalized hydrogels have shown that they promote the secretion of growth factors from mesenchymal stem cells through the activation of the integrin αv-mediated PI3K/AKT pathway. frontiersin.org Similarly, RGD-modified scaffolds were found to up-regulate the FAK-PI3K-Akt pathway, leading to increased survival and growth of bone marrow stromal cells. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, which includes the Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK, is another major cascade activated by RGD-integrin interaction, primarily involved in regulating cell proliferation, migration, and gene expression. mdpi.comfrontiersin.org The activation can occur through FAK-dependent mechanisms, where the FAK/Src complex recruits the Grb2-Sos complex, leading to Ras activation and subsequent stimulation of the Raf-MEK-ERK cascade. ahajournals.org In rat adrenal glomerulosa cells, the Arg-Gly-Asp-Ser (RGDS) peptide was shown to induce a transient activation of the p42/p44 MAPK (ERK1/2) cascade. oup.com In cortical neurons, the this compound-Ser-Pro (GRGDSP) peptide induced rapid activation and nuclear translocation of ERK1/2. nih.gov Research on endothelial cells also indicates that cell migration stimulated by RGD-containing substrates is dependent on the ERK1/2 signaling pathway. nih.gov

Table 1: Key Kinases in RGD-Integrin Signaling

| Kinase Family | Key Members | Activation by RGD-Integrin Binding | Primary Downstream Pathways | Key References |

| Focal Adhesion Kinase | FAK (PTK2) | Autophosphorylation at Tyr-397 upon integrin clustering. | Src, PI3K/AKT, MAPK | spandidos-publications.comnih.govahajournals.org |

| Src Family Kinases | c-Src, Fyn | Binds to phosphorylated FAK (Tyr-397) leading to its own activation and further FAK phosphorylation. | FAK, PI3K/AKT, MAPK | ahajournals.orgnih.govpnas.org |

| Phosphoinositide 3-kinase | PI3K | Activated by the FAK/Src complex. | AKT/PKB | nih.govplos.orgfrontiersin.org |

| Serine/Threonine Kinase | AKT (PKB) | Recruited to the membrane by PIP3 and phosphorylated. | Cell Survival, Anti-apoptosis | nih.govplos.org |

| Mitogen-Activated Protein Kinase | ERK1/2, JNK, p38 | Activated via the FAK/Src/Ras/Raf/MEK cascade. | Cell Proliferation, Migration | nih.govfrontiersin.orgoup.comnih.gov |

Regulation of Intracellular Effectors by RGD-Integrin Signaling

The activation of the aforementioned signaling cascades by RGD-integrin binding leads to the direct or indirect regulation of numerous intracellular effector molecules. This regulation is the mechanism through which extracellular signals are translated into specific cellular actions. plos.org

Regulation of Apoptotic Machinery: The PI3K/AKT pathway is a primary regulator of cell survival, largely by inhibiting apoptosis. nih.govplos.org Activated AKT can phosphorylate and inactivate several pro-apoptotic proteins. For instance, AKT can directly phosphorylate and inhibit Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.govplos.org Furthermore, AKT can phosphorylate and inhibit other pro-apoptotic Bcl-2 family members and the transcription factor FOXO, which promotes the expression of pro-apoptotic genes. By inhibiting these effectors, RGD-integrin signaling actively promotes cell survival. plos.org

Control of Cell Cycle and Proliferation: The MAPK/ERK pathway plays a pivotal role in promoting cell cycle progression and proliferation. mdpi.com Upon activation, ERK1/2 translocates to the nucleus, where it phosphorylates and activates transcription factors such as c-Fos and c-Jun. nih.gov These factors drive the expression of genes essential for cell cycle progression, including Cyclin D1. nih.gov Studies have shown that surfaces functionalized with RGD-containing peptides support enhanced formation of Cyclin D1, a key regulator for the G1 to S phase transition in the cell cycle. nih.gov

Modulation of the Cytoskeleton and Cell Migration: Integrin signaling is intrinsically linked to the regulation of the actin cytoskeleton, which is fundamental for cell migration. pnas.org The activation of FAK and Src at focal adhesions is critical for the dynamic turnover of these structures. spandidos-publications.com RGD-activated integrin clusters have been observed to stimulate localized actin polymerization. pnas.org This process is further regulated by small GTPases of the Rho family (including Rho, Rac, and Cdc42), which are downstream effectors of integrin signaling. For example, the β8 integrin cytoplasmic domain can directly bind to the Rho GTPase regulator RhoGDI1, thereby controlling the activation of Rac1 and Cdc42, which are master regulators of lamellipodia and filopodia formation, respectively. biologists.com

Regulation of Gene Expression: Beyond the cell cycle, RGD-integrin signaling influences a broad spectrum of gene expression programs. The activation of transcription factors by the MAPK and AKT pathways is a primary mechanism. plos.org Activated AKT can phosphorylate transcription factors to inhibit the expression of apoptosis-related genes and enhance the expression of anti-apoptosis genes. plos.org This intricate control over gene expression allows cells to adapt their physiology in response to changes in the extracellular matrix environment.

Table 2: Regulation of Intracellular Effectors by RGD-Integrin Signaling

| Intracellular Effector | Regulating Pathway(s) | Effect of Regulation | Cellular Outcome | Key References |

| Caspase-9 | PI3K/AKT | Inhibitory phosphorylation. | Inhibition of apoptosis, enhanced cell survival. | nih.govplos.org |

| FOXO Transcription Factors | PI3K/AKT | Inhibitory phosphorylation, exclusion from the nucleus. | Inhibition of pro-apoptotic gene expression. | plos.org |

| Cyclin D1 | MAPK/ERK | Upregulation of gene expression via transcription factors (e.g., c-Fos). | Promotion of G1/S phase transition, cell proliferation. | nih.gov |

| Rho Family GTPases (Rac1, Cdc42) | FAK/Src, RhoGDI1 | Activation, leading to cytoskeletal rearrangement. | Formation of lamellipodia and filopodia, cell migration. | pnas.orgbiologists.com |

| Actin Cytoskeleton | FAK/Src, Rho GTPases | Promotes polymerization and dynamic turnover. | Cell spreading, adhesion, and motility. | pnas.org |

Functional Roles of Rgd Peptides in Cellular Processes

Modulation of Cell Adhesion

Cell adhesion is a fundamental process orchestrated by the binding of cell surface receptors to ligands in the extracellular environment. The GRGD peptide sequence is a primary ligand for many integrin receptors and its presentation, whether on a surface or in solution, can significantly modulate how cells attach to their surroundings. ontosight.ainih.gov

Promotion of Cell Adhesion on RGD-Coated Surfaces

The immobilization of GRGD peptides onto various biomaterial surfaces has been extensively shown to promote the attachment of numerous cell types. nih.govresearchgate.net This is because the RGD sequence is the principal integrin-binding domain found within several key ECM proteins, including fibronectin, vitronectin, and laminin (B1169045). ontosight.ainih.gov By mimicking this natural recognition motif, RGD-coated surfaces provide specific anchor points for cells, facilitating their adhesion through integrin binding. nih.gov

Research has demonstrated that surfaces functionalized with GRGD peptides are highly effective at promoting the attachment of various cell types, including osteoblasts, fibroblasts, and stem cells. nih.govresearchgate.net For instance, studies using self-assembled monolayers of alkanethiolates on gold presenting the GRGDS peptide have shown efficient attachment of both baby hamster kidney cells and 3T3 Swiss fibroblasts. nih.gov Similarly, rat calvarial osteoblasts exhibit significantly greater attachment to surfaces coated with the RGDC peptide compared to control surfaces. researchgate.net The density and spatial organization of these immobilized RGD peptides can also significantly impact the efficiency of cell attachment and the subsequent clustering of integrin receptors, a critical step in integrin activation. nih.govbiologists.com

The following table summarizes findings on the promotion of cell adhesion by RGD-coated surfaces across different cell types and materials.

| Cell Type | Surface Material | Key Findings |

| Baby hamster kidney cells, 3T3 Swiss fibroblasts | Gold with self-assembled monolayers of GRGDS | Efficient cell attachment comparable to the synergy peptide PHSRN. nih.gov |

| Rat calvarial osteoblasts | Gold-coated glass with RGDC peptide | 100% greater cell attachment at 20 minutes compared to control surfaces. researchgate.net |

| Human Mesenchymal Stem Cells (hMSCs) | TiO2 nanotubes with GRGD peptide | Promoted initial attachment of hMSCs. researchgate.net |

| Human embryonic palatal mesenchyme (HEPM) cells, MSCs, ADSCs | Alginate hydrogel with RGD peptide | All cell types showed enhanced attachment on RGD-modified alginate. nih.gov |

Inhibition of Cell Adhesion by Soluble RGD Peptides

In contrast to the pro-adhesive effects of immobilized RGD, soluble GRGD peptides can act as competitive inhibitors of cell adhesion. northwestern.edu When present in the surrounding medium, these peptides compete with the RGD motifs on ECM proteins or RGD-coated surfaces for binding to integrin receptors on the cell surface. nih.govnorthwestern.edu This competitive inhibition effectively blocks the cell's ability to attach to the substrate. nih.gov

Numerous studies have demonstrated this inhibitory effect. For example, the attachment of 3T3 fibroblasts to surfaces presenting the RGD sequence can be completely inhibited by a soluble RGD peptide. nih.govnorthwestern.edu Similarly, in studies with human umbilical vein endothelial cells (HUVEC), soluble GRGDSP peptide effectively inhibited cell adhesion to immobilized fibrinogen in a dose-dependent manner. researchgate.net This principle of competitive inhibition is a valuable tool in cell biology research for studying the specific roles of RGD-dependent integrin interactions.

The table below presents research findings on the inhibitory effects of soluble RGD peptides on cell adhesion.

| Cell Type | Substrate | Soluble Peptide | Outcome |

| 3T3 Fibroblasts | RGD-presenting monolayers | Soluble RGD peptide | Complete inhibition of cell attachment. nih.govnorthwestern.edu |

| IMR 90 Fibroblasts | PHSRN-presenting monolayers | Soluble RGD peptide | Partial inhibition of cell attachment. northwestern.edu |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Immobilized fibrinogen | GRGDSP peptide | Dose-dependent inhibition of cell adhesion. researchgate.net |

| Human Mesenchymal Stem Cells (hMSCs) | RGD-functionalized PEG gels | Soluble RGD peptide | Blocked cell binding to the coated surface. nih.gov |

Dynamics of Early Adhesion Formation and Integrin Clustering

The initial interaction of cells with an RGD-presenting surface triggers a dynamic process of adhesion formation and integrin clustering. pnas.org Upon binding to RGD ligands, integrin receptors begin to move laterally and cluster together. pnas.orgnus.edu.sg This clustering is a crucial event that initiates intracellular signaling cascades and the recruitment of various adhesion-related proteins. pnas.orgnus.edu.sg

Studies using mobile RGD peptide ligands on lipid bilayers have revealed the intricate dynamics of this process. Initially, RGD-activated integrin clusters stimulate actin polymerization. pnas.org The early phase of integrin clustering leads to the recruitment of proteins such as talin, paxillin, and focal adhesion kinase (FAK), a process that appears to be independent of mechanical force. pnas.orgnus.edu.sg Subsequently, myosin II-driven contraction of the actin cytoskeleton generates forces that can lead to the movement and merging of these initial clusters into larger, more stable focal adhesions. pnas.org The recruitment of other proteins like vinculin to these adhesion sites is dependent on this contractile force. pnas.orgnus.edu.sg The formation of these mature focal adhesions, which link the ECM to the actin cytoskeleton, is essential for strong and stable cell adhesion. researchgate.net

Regulation of Cell Spreading and Morphology

Surfaces coated with GRGD peptides generally promote enhanced cell spreading compared to non-coated or control surfaces. researchgate.netnih.gov For instance, 3T3 fibroblasts exhibit a substantially higher degree of spreading on substrates presenting RGD compared to those presenting the synergy peptide PHSRN. nih.gov Scanning electron micrographs have shown that osteoblasts are more spread out and possess more cellular processes at various time points when cultured on RGDC-coated surfaces. researchgate.net

The spatial arrangement, or lateral spacing, of RGD peptides on a surface has a profound effect on cell spreading and morphology. biologists.comuq.edu.au Studies have shown that as the lateral spacing between RGD peptides increases, the ability of human mesenchymal stem cells (hMSCs) to spread is diminished. biologists.comuq.edu.au At closer spacings (e.g., 34 nm), hMSCs are well-spread with a normal fibroblastic morphology and defined stress fibers. biologists.comuq.edu.au However, at larger spacings (e.g., 62 nm), the cells are less spread, exhibit numerous protrusions, and have a more disorganized actin cytoskeleton with fewer stress fibers. biologists.comuq.edu.au This indicates that a certain density and proximity of RGD ligands are required to support the formation of stable focal adhesions and the cytoskeletal organization necessary for extensive cell spreading. researchgate.net

The table below summarizes the effect of RGD peptide spacing on hMSC morphology.

| RGD Lateral Spacing | Projected Cell Area | Cell Morphology | Actin Cytoskeleton |

| 34 nm | Larger | Well-spread, fibroblastic | Well-defined stress fibers biologists.comuq.edu.au |

| 44 nm | Larger | Well-spread, fibroblastic | Well-defined stress fibers researchgate.net |

| 50 nm | Significantly smaller | Less spread | Disorganized, branched network biologists.comresearchgate.net |

| 62 nm | Significantly smaller | Less spread, multiple filopodia | Disorganized, widely branched network of thin fibers biologists.comuq.edu.auresearchgate.net |

Influence on Cell Migration and Motility

Cell migration is a complex and highly regulated process that is crucial for numerous physiological and pathological events, including wound healing, immune responses, and cancer metastasis. pnas.orgspandidos-publications.com The interaction between cells and the GRGD motif is a key determinant of cell motility. biologists.compnas.org

The relationship between RGD-mediated adhesion and cell migration is often described as biphasic. This means that cell migration speed is optimal at an intermediate level of adhesion strength. If adhesion is too weak, cells cannot generate sufficient traction to move. Conversely, if adhesion is too strong, cells are unable to detach their trailing edge to move forward. By modulating the adhesivity of a substrate, for instance by grafting GRGD peptides onto it, cell migration can be influenced. nj.gov

Studies have shown that surfaces with immobilized GRGD peptides can support cell migration. nih.gov However, increasing the concentration of RGD can lead to decreased migration due to overly strong adhesion. nj.gov Interestingly, soluble RGD peptides, which inhibit adhesion, have been shown in some contexts to actually promote cell migration. nih.gov This is thought to occur by facilitating the dynamic detachment of integrin receptors from the immobilized ligand, a necessary step in the migratory cycle. nih.gov Furthermore, the clustering of RGD ligands can also affect cell migration in a manner related to its modulation of cell-substratum adhesion strength. biologists.com

Impact on Cell Proliferation and Differentiation

The GRGD peptide sequence not only influences the physical interaction of cells with their environment but also plays a significant role in regulating fundamental cellular processes such as proliferation and differentiation. pnas.orgcellgs.com These processes are critical for tissue development, regeneration, and the behavior of stem cells. researchgate.netcellgs.com

Biomaterials functionalized with GRGD peptides have been shown to promote the proliferation of various cell types. nih.govcellgs.com For example, RGD-modified scaffolds can enhance the proliferation of skin cells, thereby accelerating wound healing. cellgs.com In the context of bone tissue engineering, RGD-coated materials can enhance the attachment and proliferation of osteoblasts, the cells responsible for bone formation. cellgs.com Studies on human mesenchymal stem cells (hMSCs) have shown that GRGD peptides promote their initial attachment and proliferation on TiO2 nanotubes. researchgate.net Similarly, cyclic RGD peptides coated on titanium surfaces have been found to have a positive effect on the proliferation of endothelial cells. ecmjournal.org

The nanospacing of RGD peptides can also influence the proliferation rate of stem cells. nih.gov Research has shown that the proliferation rate of MSCs varies with the nanospacing of RGD ligands. nih.gov

Furthermore, the GRGD motif is a powerful regulator of cell differentiation, the process by which a less specialized cell becomes a more specialized cell type. This is particularly relevant in the field of stem cell research and regenerative medicine. researchgate.netcellgs.com RGD-functionalized biomaterials can be used to guide the differentiation of stem cells into specific lineages. For instance, incorporating RGD peptides into bone graft materials can improve the differentiation of osteoblasts. cellgs.com The lateral spacing of RGD peptides has also been shown to be a critical factor in directing the differentiation of hMSCs. uq.edu.au Studies have found a significant influence of RGD nanospacing on whether hMSCs differentiate towards an osteogenic (bone-forming) or adipogenic (fat-forming) lineage. uq.edu.aunih.gov

The table below highlights the influence of GRGD peptides on the proliferation and differentiation of different cell types.

| Cell Type | Material/Context | Effect on Proliferation | Effect on Differentiation |

| Human Mesenchymal Stem Cells (hMSCs) | TiO2 nanotubes | Promoted initial proliferation. researchgate.net | Did not prominently affect osteogenic functionality. researchgate.net |

| Human Mesenchymal Stem Cells (hMSCs) | Nanopatterned surfaces | Proliferation rate varied with RGD nanospacing. nih.gov | RGD nanospacing directly influenced osteogenic and adipogenic differentiation. nih.gov |

| Endothelial Cells (ECs) | Cyclic RGD-coated titanium | Positive effect on proliferation. ecmjournal.org | Not specified. |

| Osteoblasts | RGD-coated bone graft materials | Enhanced proliferation. cellgs.com | Enhanced differentiation. cellgs.com |

| Skin Cells | RGD-containing wound dressings | Enhanced proliferation. cellgs.com | Promoted tissue repair. cellgs.com |

Induction or Inhibition of Apoptosis

The Arginine-Glycine-Aspartic acid (RGD) motif plays a dual role in cellular survival, capable of both inducing and inhibiting apoptosis, the process of programmed cell death. This contradictory function is largely dependent on the context of its presentation to the cell—whether it is presented as a soluble peptide or as an immobilized ligand on a substrate.

Soluble RGD peptides can act as antagonists to integrin-ligand interactions, leading to the detachment of anchorage-dependent cells from the extracellular matrix (ECM). This loss of adhesion can trigger a specific type of apoptosis known as anoikis. ashpublications.org For instance, studies have shown that RGD peptides can induce apoptosis in endothelial cells and various tumor cells by disrupting their essential cell-matrix connections. ashpublications.orgmdpi.com The mechanism of induction often involves the direct activation of caspases, which are key proteases in the apoptotic cascade. Research indicates that RGD peptides can promote conformational changes in pro-caspase-3, enhancing its activation and autoprocessing. medchemexpress.com Another study demonstrated that the peptide Arg-Gly-Asp-Ser (RGDS) induces apoptosis in human umbilical vein endothelial cells (HUVECs) by directly binding to and activating caspases 8 and 9, independent of its anti-adhesive effects. ashpublications.org In human glioma cells, RGD-conjugated nanoparticles were found to induce apoptosis by triggering mitochondrial dysfunction, leading to the overproduction of reactive oxygen species (ROS) and the activation of the MAPKs pathway. frontiersin.org

Conversely, when RGD peptides are immobilized on biomaterial surfaces or are part of the native ECM, they promote cell adhesion and survival. By providing a stable anchor for cells, these immobilized RGD motifs engage integrins and activate downstream signaling pathways that support cell growth and suppress apoptotic signals. nih.gov This is a critical function in tissue engineering, where RGD-functionalized scaffolds are used to enhance the viability and function of anchorage-dependent cells like mesenchymal stem cells, preventing them from undergoing apoptosis. nih.govnih.gov

Table 1: Research Findings on RGD Peptides and Apoptosis

| Cell Type | RGD Formulation | Effect on Apoptosis | Mechanism |

|---|---|---|---|

| Human Endothelial Cells (HUVECs) | Soluble RGDS peptide | Induces apoptosis | Direct binding and activation of caspases 8 and 9. ashpublications.org |

| Human Glioma Cells | RGD-conjugated nanoparticles | Induces apoptosis | Triggers mitochondrial dysfunction, ROS overproduction, and MAPKs activation. frontiersin.org |

| Prostate Cancer and Melanoma Cells | Synthetic RGD-tachyplesin | Induces apoptosis | Dose-dependent inhibition of proliferation. mdpi.com |

| Various Tumor Cells | Soluble RGD peptides | Induces apoptosis | Activation of caspase-3. mdpi.com |

| Anchorage-Dependent Cells | Immobilized RGD peptides | Inhibits apoptosis (anoikis) | Promotes cell adhesion and survival signaling. nih.govnih.gov |

Role in Specific Cell Types

The Gly-Arg-Gly-Asp sequence, through its interaction with integrins, exerts a wide range of effects that are highly specific to the cell type involved. Its role is pivotal in processes ranging from tissue remodeling and angiogenesis to cancer progression and stem cell differentiation.

Endothelial Cells : RGD peptides are crucial modulators of endothelial cell behavior, particularly in the context of angiogenesis (the formation of new blood vessels). Integrins, such as αvβ3, are highly expressed on activated endothelial cells during this process. mdpi.com Soluble RGD peptides can inhibit endothelial cell proliferation, migration, and induce apoptosis, thereby acting as anti-angiogenic agents. ashpublications.orgmdpi.com For example, the peptide RGDS has been shown to significantly reduce fibroblast growth factor-2 (FGF-2)-dependent chemotaxis and proliferation in HUVECs. ashpublications.org This property is exploited in cancer therapy, where RGD peptides are used to target and disrupt the tumor neovasculature. nih.govnih.gov Conversely, when immobilized on surfaces, RGD peptides promote the adhesion and proliferation of endothelial cells, a feature utilized in the development of vascular grafts and other biomaterials. researchgate.net

Osteoclasts : Osteoclasts are cells responsible for bone resorption, a process central to bone remodeling and also implicated in diseases like osteoporosis and metastatic bone disease. researchgate.netoup.com These cells express high levels of αvβ3 integrin, which is essential for their adhesion to the bone matrix. frontiersin.org Cyclic RGD peptides that block αvβ3 and αvβ5 integrins have been shown to inhibit osteoclast maturation in a dose-dependent manner. researchgate.netaacrjournals.org By interfering with integrin-ligand binding, these peptides reduce the spreading, migration, and adhesion of pre-osteoclasts, ultimately blocking bone resorption. oup.comaacrjournals.org This suggests that targeting αv-integrins on osteoclasts with RGD peptides could be a therapeutic strategy for treating malignant bone diseases. researchgate.netaacrjournals.org

Fibroblasts : Fibroblasts are key cells in wound healing and tissue repair, responsible for synthesizing the ECM. Their interaction with the fibrin (B1330869) clot that initially fills a wound is mediated by RGD sequences. nih.gov Human dermal fibroblasts can attach directly to fibrinogen and fibrin through αvβ3 integrins recognizing RGD sites. nih.gov RGD-fused silk fibroin, when added to fibroblast cultures in a solution, has been shown to stimulate fibroblast proliferation and collagen production, which are vital for skin tissue repair. scispace.com Furthermore, patterning surfaces with RGD-gold nanoparticles can be used to control fibroblast adhesion and morphology, influencing the formation of cellular structures like lamellipodia. plos.org However, RGD peptide hydrogels have also been shown to inhibit the expression of signaling molecules like β1-integrin, FAK, and Akt in Tenon's capsule fibroblasts, which could be a mechanism to prevent scar formation after glaucoma filtration surgery. sci-hub.se

Stem Cells : RGD peptides are widely incorporated into biomaterials for tissue engineering to direct stem cell behavior. Human mesenchymal stem cells (hMSCs) are anchorage-dependent, and their survival and function decrease when encapsulated in bio-inert hydrogels. nih.gov Covalently tethering RGD peptides to these hydrogels provides the necessary adhesion sites, significantly enhancing hMSC viability, spreading, and protein secretion. nih.gov The presentation of the RGD motif influences its effectiveness; for instance, adding a glycine (B1666218) spacer arm to the RGD sequence has been shown to further improve stem cell survival. nih.gov RGD peptides are also used as targeting ligands for highly efficient and specific gene delivery to stem cells, which overexpress integrin receptors on their surface. acs.org

Tumor Cells : Many types of tumor cells and the endothelial cells of tumor blood vessels overexpress certain integrins, particularly αvβ3. frontiersin.orgnih.gov This overexpression makes the RGD sequence an ideal targeting motif for cancer therapy and diagnosis. researchgate.netcellgs.com RGD peptides can be conjugated to nanoparticles, imaging agents, or chemotherapeutic drugs to deliver them specifically to the tumor site, thereby increasing efficacy and reducing side effects on healthy tissues. frontiersin.orgnih.govresearchgate.net Beyond targeting, RGD peptides can also have direct anti-tumor effects by inhibiting tumor cell adhesion and migration, which are critical steps in metastasis. nih.gov For example, RGD-modified salmosin was found to hamper B16F10 melanoma cell invasion. nih.gov Studies using fluorescence-labeled RGD peptides have confirmed their ability to bind to both tumor cells and tumor endothelial cells in vivo. aacrjournals.org

Table 2: Interactive Summary of RGD Peptide Functions in Specific Cell Types

| Cell Type | Key Integrins | Primary Roles of RGD Peptides | Research Application |

|---|---|---|---|

| Endothelial Cells | αvβ3, α5β1 | Inhibit angiogenesis (soluble); Promote adhesion (immobilized). ashpublications.orgmdpi.com | Anti-cancer therapies, vascular tissue engineering. nih.govresearchgate.net |

| Osteoclasts | αvβ3, αvβ5 | Inhibit maturation and bone resorption. researchgate.netfrontiersin.orgaacrjournals.org | Treatment of metastatic bone disease and osteoporosis. researchgate.netaacrjournals.org |

| Fibroblasts | αvβ3 | Mediate adhesion to fibrin; Stimulate proliferation and collagen production. nih.govscispace.com | Wound healing, anti-scarring therapies. nih.govsci-hub.se |

| Stem Cells | αvβ3 | Enhance adhesion, viability, and differentiation in biomaterials; Targeted gene delivery. nih.govacs.org | Tissue engineering, regenerative medicine. novapublishers.com |

| Tumor Cells | αvβ3, αvβ5 | Target for drug/gene delivery and imaging; Inhibit adhesion and migration. frontiersin.orgnih.govresearchgate.net | Targeted cancer therapy and diagnostics. cellgs.comfrontiersin.org |

Design, Synthesis, and Modification of Rgd Peptide Analogs for Research

Linear RGD Peptide Analogs

Linear RGD peptides, while foundational, often face challenges such as low binding affinity, susceptibility to protease degradation, and a lack of specificity for different integrin subtypes, which can limit their application. qyaobio.com Modifications to the linear sequence are therefore a key area of research.

Structure-Function Relationship Studies of Linear RGD Peptides

The spatial conformation of the RGD peptide and the structural characteristics of the RGD motif are critical factors influencing its interaction with integrins like αvβ3. qyaobio.com Nuclear Magnetic Resonance (NMR) studies have shown that linear RGD peptides, such as RGD-5 (AGGDD), typically adopt an extended conformation. nih.gov In this linear form, the guanidinium (B1211019) group of arginine and the carboxyl group of aspartic acid can lie in parallel. nih.gov

The amino acids flanking the core RGD sequence play a significant role in determining the binding affinity and functional properties of the peptide. nih.gov For instance, the linear heptapeptide (B1575542) GRGDSP has demonstrated a notable enhancement in its binding capacity to αvβ3 when compared to the simple RGD tripeptide. qyaobio.com Research has also indicated that the presence of specific two-amino-acid sequences (X1X2), such as VF or NY, at the C-terminus of RGD can increase its affinity for integrin αvβ5. acs.org

Influence of Amino Acid Substitutions on Integrin Binding Specificity

Systematic substitutions of amino acids within and surrounding the RGD sequence have been a primary method to investigate and modulate integrin binding specificity. nih.gov Conservative amino acid substitutions for the arginine, glycine (B1666218), or aspartic acid residues have been shown to significantly reduce the inhibitory activity of the peptide. nih.gov

Further studies have explored the impact of various substitutions:

Replacing Glycine (Gly) with D-Alanine (d-Ala) in the peptide LXW7 resulted in a 7.8-fold loss of binding affinity. The lack of a side chain on glycine provides conformational flexibility that is crucial for optimal binding. aacrjournals.org

The design of iRGD analogs, such as Ac-Cys(IRDye800)-iRGD, involves N-terminal acetylation and C-terminal amidation to improve stability and biological activity. nih.gov

A study on bicyclic RGD peptides, which can be considered a class of constrained linear peptides, showed that replacing arginine, glycine, or aspartic acid with alanine (B10760859) led to a complete loss of α5β1-affinity. jakubdostalek.cz This underscores the critical role of the core RGD sequence in integrin binding.

Cyclic RGD Peptide Analogs

To overcome the limitations of linear RGD peptides, such as instability and low affinity, researchers have turned to cyclization. nih.govqyaobio.com Cyclic RGD peptides generally exhibit enhanced metabolic stability and a more rigid conformation. iris-biotech.de

Conformationally Rigid Cyclic Peptides for Enhanced Affinity and Stability

Cyclization reduces the conformational flexibility of the peptide, which in turn minimizes the entropic cost of binding to its target receptor, leading to improved binding affinity. nih.govdovepress.com This conformational rigidity also makes cyclic peptides less susceptible to degradation by proteases. nih.govnih.gov

NMR data reveals that cyclic RGD peptides, like RGD-6 (CARGDDC), adopt a stable loop conformation, which is structurally distinct from the extended conformation of linear peptides. nih.gov In some cyclic structures, the side chains of arginine and aspartic acid are located in different planes, contributing to the stability of the cyclic form. nih.gov The introduction of a D-amino acid at the fourth position (residue x) in the c(RGDxX) model, particularly an aromatic one like D-Phenylalanine, is critical for high binding affinity to the αvβ3 integrin. qyaobio.com

Bicyclic peptides represent a further step in creating conformationally rigid structures, offering even higher target affinity, selectivity, and metabolic stability compared to their monocyclic counterparts. dovepress.comrsc.org

Synthesis Strategies for Cyclic RGD Peptides (e.g., Huisgen cycloaddition)

A variety of chemical strategies are employed to synthesize cyclic RGD peptides. These can be broadly categorized by the type of linkage used for cyclization, including disulfide bonds, thioethers, or rigid aromatic rings. qyaobio.com

One prominent method is the Huisgen 1,3-dipolar cycloaddition, a type of "click chemistry," which is used to form a stable triazole ring within the peptide backbone. nih.govresearchgate.net This reaction can be performed on-resin, which simplifies the purification process as unreacted linear precursors remain attached to the solid support. nih.govrsc.org The synthesis often involves assembling a linear peptide with an azide (B81097) and an alkyne functionality, which then react to form the cyclic product, often catalyzed by copper(I). nih.govnih.gov For example, a new family of cyclopeptide analogues, cyclo[-Arg-Gly-Asp-ψ(triazole)-Gly-Xaa-], was synthesized using this method in solution. nih.gov

Other synthesis strategies include:

On-resin cyclization: This approach takes advantage of the pseudo-dilution effect to minimize intermolecular side reactions. rsc.org

Chemoselective oxime ligation: This has been used to synthesize labeled RGD-containing peptides. nih.gov

Dimeric and Multimeric RGD Constructs

The principle of multivalency, where multiple RGD motifs are presented on a single scaffold, has been explored to further enhance binding affinity and biological activity. nih.govnih.gov This approach is based on the observation that many biological interactions involve multivalent ligand-receptor binding. nih.gov

Dimeric and multimeric constructs can be created using various scaffolds, ranging from low-molecular-weight molecules to larger macromolecules like polymers and nanoparticles. nih.gov A well-known example is the dimeric peptide E[c(RGDfK)]2, which consists of two cyclic c(RGDfK) peptides linked by a glutamic acid residue and shows very high affinity for the αvβ3 integrin. iris-biotech.de

Studies have shown that increasing the number of RGD units can lead to a significant increase in binding affinity. For instance, a trimeric RGD-pyropheophorbide-a conjugate showed an approximately 20-fold improvement in binding affinity to αvβ3 receptors compared to the monomeric version. dntb.gov.ua Similarly, a study of monomeric, dimeric, tetrameric, and octameric RGD peptides found an increasing binding affinity with the number of RGD units. imrpress.comresearchgate.net

Conjugation and Functionalization Strategies for Gly-arg-gly-asp in Research

The tetrapeptide this compound (GRGD) is a key motif in cellular adhesion, mediating the interaction between cells and the extracellular matrix through binding to integrin receptors. This recognition has spurred the development of various strategies to conjugate and functionalize GRGD for a wide range of research applications, from enhancing the biocompatibility of materials to targeted imaging and therapy. These strategies leverage the inherent biological activity of the RGD sequence to create sophisticated tools for studying and manipulating cellular behavior.

Peptide-Based Research Probes and Conjugates for Imaging and Targeting Principles

The Arg-Gly-Asp (RGD) sequence is a principal motif for the development of probes for molecular imaging and targeted therapies, primarily because it binds to integrin αvβ3. nih.gov This integrin is highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, making it a valuable target for cancer research. nih.govbenthamdirect.com The fundamental principle involves linking the RGD peptide to an imaging agent—such as a radionuclide for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), a fluorescent dye for optical imaging, or a contrast agent for Magnetic Resonance Imaging (MRI)—or to a therapeutic payload. nih.govthno.org

The specificity of the RGD sequence for integrins like αvβ3 allows these conjugated probes to accumulate at sites of interest, such as tumors, enabling non-invasive visualization and characterization. nih.govbenthamdirect.com For instance, 18F-labeled RGD peptides have been used in PET imaging to detect and stage breast cancer and to visualize glioma. nih.govfrontiersin.org

To improve the efficacy of these probes, multimeric RGD peptides have been developed. By linking multiple RGD units to a single scaffold, the resulting multimer can exhibit increased binding affinity (avidity) and longer retention times at the target site compared to their monomeric counterparts. thno.orgmdpi.com This multivalency strategy has been shown to enhance tumor uptake and imaging quality in preclinical studies. mdpi.com The design of these probes often involves careful selection of linkers and chelators to ensure stability and favorable pharmacokinetic properties. thno.orgmdpi.com

Incorporation into Polymers and Hydrogels (e.g., PEGylation, dendronization)

The functionalization of polymers and hydrogels with the RGD motif is a widely researched strategy to create biomimetic materials that can actively influence cell behavior. nih.gov This approach aims to mimic the natural extracellular matrix, providing cues for cell adhesion, migration, and differentiation.

PEGylation involves the attachment of polyethylene (B3416737) glycol (PEG) chains to the RGD peptide. This can serve multiple purposes. In the context of drug delivery or imaging probes, PEGylation can improve solubility, reduce immunogenicity, and prolong circulation time. When RGD is incorporated into PEG-based hydrogels, it creates a biocompatible and otherwise bio-inert scaffold that presents specific cell-adhesive sites. researchgate.net This allows researchers to study the effects of RGD density and spacing on cell behavior in a controlled manner.

Dendronization refers to the attachment of dendritic polymers to the RGD sequence. Dendrimers are highly branched, well-defined macromolecules. Conjugating RGD peptides to dendrimers allows for the creation of multivalent structures with a high density of the adhesive ligand. researchgate.net This multivalency can significantly enhance the binding affinity to integrins and, consequently, the cellular response.

RGD-functionalized polymers and hydrogels are extensively used in tissue engineering to promote the integration of implants and to guide tissue regeneration. mdpi.com For example, modifying the surface of a hydrophobic polymer like poly(3-hydroxybutyrate-co-4-hydroxybutyrate) with RGD has been shown to improve its biomimetic characteristics and enhance myoblast cell proliferation. nih.gov The method of immobilization, whether through covalent bonding or physical adsorption, can significantly impact the stability and biological activity of the RGD peptide on the polymer surface. mdpi.com

Immobilization on Surfaces for Controlled Cell Interactions

The controlled immobilization of the GRGD peptide on various material surfaces is a powerful technique to study and direct cell adhesion and subsequent cellular functions. nih.govmdpi.com The density, spacing, and presentation of the RGD ligand on a surface are critical parameters that dictate the cellular response. researchgate.net Researchers have employed a variety of methods to create RGD-functionalized surfaces, including covalent attachment, physical adsorption, and the use of self-assembled monolayers (SAMs). mdpi.comresearchgate.netacs.org

Covalent immobilization provides a stable and long-lasting presentation of the peptide. mdpi.com This can be achieved through various chemical reactions, such as activating carboxyl or hydroxyl groups on the material surface or using click chemistry. researchgate.netresearchgate.net For instance, RGD peptides can be covalently linked to polymer surfaces like poly(ethylene terephthalate) to enhance cell cultivation. uliege.be

The surface density of the immobilized RGD has a profound effect on cell behavior. Studies have shown that there is an optimal density for promoting cell adhesion and spreading. acs.orgnih.gov Very low densities may not be sufficient to trigger a cellular response, while excessively high densities can sometimes hinder cell migration. researchgate.net Research using techniques like quartz crystal microbalance with dissipation (QCM-D) has demonstrated that a critical spacing of approximately 40 nm between RGD ligands can be optimal for selective cell adhesion. rsc.orgrsc.org The ability to create gradients of RGD on a surface further allows for the detailed investigation of how cells respond to varying concentrations of the adhesive signal. researchgate.net

Below is an interactive table summarizing different methods for RGD immobilization and their impact on cell behavior.

Peptidomimetics of the RGD Motif

While the RGD peptide sequence is a powerful tool for targeting integrins, its peptide nature can lead to limitations such as susceptibility to enzymatic degradation and poor oral bioavailability. To overcome these challenges, researchers have developed peptidomimetics—non-peptide molecules that mimic the structure and function of the RGD motif.

Non-Peptide Integrin Antagonists Based on RGD Principles

The development of non-peptide RGD mimetics has been a significant focus in medicinal chemistry, aiming to create more stable and effective integrin antagonists. cambridge.orgkarger.com These compounds are designed to replicate the key pharmacophoric features of the RGD sequence—the guanidinium group of arginine and the carboxylate group of aspartic acid—on a non-peptide scaffold. acs.org

A variety of scaffolds have been explored, including benzodiazepines, isoquinolones, and tyrosine derivatives. uliege.benih.gov For example, compounds based on a tyrosine scaffold have been developed as selective inhibitors for integrins αVβ3 and α5β1. nih.gov The design process often involves computational modeling to ensure that the mimetic can adopt a conformation that fits into the integrin binding pocket. nih.gov

These non-peptide antagonists have shown promise in various therapeutic areas, including the inhibition of bone resorption in osteoporosis and as anti-angiogenic agents in cancer therapy. cambridge.orgnih.gov The development of multivalent non-peptide antagonists has also been explored as a strategy to increase binding affinity and therapeutic efficacy. acs.org

Heterochiral and N-Methylated RGD Mimetics in Research

To enhance the stability and selectivity of RGD-based peptides, modifications such as the incorporation of D-amino acids (heterochirality) and N-methylation have been investigated. researchgate.net Introducing a D-amino acid into a cyclic RGD peptide can increase its resistance to proteases and constrain its conformation, which can lead to higher affinity and selectivity for specific integrin subtypes. researchgate.net

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is another strategy to improve the pharmacokinetic properties of RGD peptides. unimi.it N-methylation can increase metabolic stability and hydrophobicity, potentially enhancing intestinal permeability. researchgate.net Furthermore, strategic N-methylation can rigidify the peptide backbone, which can lead to a significant increase in selectivity for a particular integrin receptor. researchgate.netunimi.it For instance, N-methylation of a cyclic RGD peptide at a specific position was found to eliminate its affinity for αvβ6-integrin while retaining high affinity for α5β1-integrin, creating a highly selective ligand. researchgate.net Computational methods, such as molecular dynamics simulations, have been instrumental in understanding how these modifications affect the peptide's conformation and its interaction with the receptor. unimi.it

The table below provides examples of modified RGD peptides and their effects on integrin binding.

Advanced Research Methodologies and Models Utilizing Rgd Peptides

In Vitro Cell Culture Models

The GRGD peptide and its derivatives are instrumental in creating more physiologically relevant in vitro cell culture models. By mimicking the adhesive properties of the extracellular matrix (ECM), these peptides allow for the controlled study of cellular behaviors in a variety of contexts.

Cell Adhesion Assays (e.g., real-time, label-free biosensing)

The specific interaction between RGD peptides and integrins is fundamental to cell adhesion. This process can be monitored in real-time and without labels using sensitive techniques like quartz crystal microbalance (QCM) and resonant waveguide grating (RWG) biosensors. nih.govresearchgate.netacs.org These methods detect changes in mass and viscoelastic properties at the sensor surface, providing detailed kinetic data on cell attachment and spreading. researchgate.net

For instance, QCM has been used to follow the attachment of various mammalian cell lines, with the resulting frequency shifts corresponding to the specific cell type and its adhesion characteristics. nih.gov Inhibition assays using soluble RGD peptides have confirmed that this technique specifically detects integrin-mediated adhesion. nih.gov Similarly, RWG biosensors have been employed to monitor the adhesion of cancer cells to surfaces displaying the Arg-Gly-Asp tripeptide, allowing for the quantification of cell viability through the analysis of adhesion kinetics. acs.orgacs.orgcore.ac.uk

The table below summarizes findings from studies using real-time, label-free biosensing to investigate RGD-mediated cell adhesion.

| Biosensing Technique | Cell Type | Key Findings |

| Quartz Crystal Microbalance (QCM) | MDCK, Swiss 3T3 fibroblasts | Resonance frequency shifts are cell-specific and reflect integrin-mediated adhesion. nih.gov |

| QCM with Dissipation (QCM-D) | Human Fetal Osteoblastic (hFOB) cells | Monitors dynamic cell adhesion onto various polymer films, providing distinct signals for cell-polymer interactions. researchgate.net |

| Resonant Waveguide Grating (RWG) | Human Cervical Adenocarcinoma (HeLa) cells | Monitors adhesion kinetics in real-time to assess cell viability. acs.orgacs.org |

Studies on Cell Spreading, Proliferation, and Differentiation

The immobilization of GRGD and related peptides onto various substrates has been shown to significantly influence cell behavior beyond simple adhesion, including spreading, proliferation, and differentiation. ingentaconnect.comnih.govresearchgate.net For example, titanium dioxide nanotubes immobilized with the this compound-Ser (GRGDS) peptide enhanced the adhesion, spreading, and proliferation of osteoblast-like cells. ingentaconnect.comresearchgate.netglpbio.com

However, the effect of RGD peptides on cell differentiation can be complex and context-dependent. frontiersin.org While some studies report that RGD-functionalized surfaces promote osteogenic differentiation, others have found an inhibitory effect. frontiersin.orgqut.edu.au This discrepancy may be due to factors such as the specific RGD sequence used, the cell type, the density of the RGD ligand, and the properties of the underlying biomaterial. frontiersin.org For instance, it has been observed that lower concentrations of RGD may be more conducive to osteogenic differentiation than higher concentrations. frontiersin.org

The following table details research findings on the effects of RGD peptides on cell spreading, proliferation, and differentiation.

| Cell Type | Substrate/System | Observed Effects |

| Osteoblast-like cells (MG-63) | GRGDS-immobilized TiO2 nanotubes | Enhanced cell adhesion, spreading, and proliferation. ingentaconnect.comresearchgate.netglpbio.com |

| Mesenchymal Stem Cells (MSCs) | RGD-modified biomaterials | Increased cell adhesion and differentiation. researchgate.net |

| Pre-osteoblastic cells (MC3T3-E1) | Partially-denatured collagen I | Enhanced adhesion, spreading, motility, and differentiation mediated by RGD-binding integrins. qut.edu.au |

| Human Mesenchymal Stem Cells (hMSCs) | Acrylated-GRGDSP in alginate hydrogels | Adhesion, spreading, and proliferation could be regulated by varying the ligand concentration. nih.gov |

Multicellular Tumor Spheroids (MTS) as 3D In Vitro Models

Multicellular tumor spheroids (MTS) are three-dimensional cell culture models that more accurately mimic the microenvironment of solid tumors compared to traditional 2D monolayer cultures. iris-biotech.deresearchgate.net Cyclic RGD peptides have emerged as a valuable tool for the formation of MTS. iris-biotech.deiris-biotech.de The addition of certain cyclic RGD peptides to monolayer cell cultures can induce self-assembly into spheroids. iris-biotech.deresearchgate.net This process is thought to involve the interaction of the RGD peptide with integrins on the cell surface, which in turn triggers the expression of cell adhesion proteins like E-cadherin, leading to the compaction of cells into a 3D structure. iris-biotech.de

These RGD-induced spheroids are useful for studying tumor biology, cell-cell interactions, and for testing the efficacy of anticancer drugs and drug delivery systems. iris-biotech.denih.govresearchgate.net For example, 3D co-culture models have been developed by combining tumor spheroids with other cell types, such as fibroblasts, to create more complex and physiologically relevant tumor mimics. nih.govresearchgate.net

Biomaterial Surface Functionalization and Characterization

The modification of biomaterial surfaces with RGD peptides is a widely used strategy to enhance their biocompatibility and to control cellular interactions.

Self-Assembled Monolayers (SAMs) for Controlled RGD Presentation

Self-assembled monolayers (SAMs) of alkanethiolates on gold surfaces provide a well-defined and controllable platform for studying cell-ligand interactions. nih.govnih.gov By presenting RGD peptides against a background of inert molecules, such as oligo(ethylene glycol), SAMs can be used to precisely control the density, spacing, and presentation of the RGD ligand. nih.gov This level of control is crucial for investigating the fundamental aspects of cell adhesion, such as the minimal RGD density required for cell attachment and spreading. acs.org

Studies using SAMs have demonstrated that the adhesion and spreading of cells are highly dependent on the microenvironment of the immobilized RGD peptides. For example, the length of the surrounding oligo(ethylene glycol) groups can influence the accessibility of the RGD ligand to cellular integrins. Furthermore, SAMs have been used to create patterns of RGD peptides on a surface, allowing for the study of cell migration and the spatial organization of cells. wpmucdn.comcore.ac.uk

RGD-Modified Hydrogels and Polymeric Scaffolds

Hydrogels and polymeric scaffolds are widely used in tissue engineering to provide a structural support for cells and to guide tissue regeneration. However, many of these materials are inherently non-adhesive to cells. frontiersin.org The incorporation of RGD peptides into these materials is a common strategy to improve their cell-adhesive properties. frontiersin.orgresearchgate.net

RGD peptides can be either physically adsorbed or chemically grafted onto the surface of these scaffolds. nih.gov Chemical grafting generally leads to a more stable and effective presentation of the peptide. nih.gov RGD-modified hydrogels have been shown to support the adhesion, proliferation, and differentiation of various cell types, including mesenchymal stem cells and osteoblasts. frontiersin.orgresearchgate.netoulu.fi For example, photocrosslinkable alginate hydrogels covalently modified with the GRGDSP peptide allowed for the regulation of human mesenchymal stem cell adhesion and proliferation by varying the peptide concentration. nih.gov Similarly, RGD-functionalized poly(propylene fumarate-co-ethylene glycol) hydrogels have been shown to promote the adhesion of marrow-derived osteoblasts. researchgate.net These modified biomaterials hold great promise for a variety of tissue engineering applications, including bone and cartilage repair. frontiersin.org

The table below provides examples of RGD-modified hydrogels and polymeric scaffolds and their applications.

| Biomaterial | Modification Method | Application/Key Findings |

| Poly(propylene fumarate-co-ethylene glycol) hydrogels | Chemical modification with RGD | Promoted adhesion of marrow-derived osteoblasts. researchgate.net |

| Alginate hydrogels | Covalent incorporation of acrylated-GRGDSP | Regulated human mesenchymal stem cell adhesion, spreading, and proliferation. nih.gov |

| Methacrylated glycol chitosan (B1678972) (MeGC) hydrogels | Co-modification with RGD and phosphoserine | Synergistically increased osteogenic differentiation of encapsulated bone marrow stromal cells. rsc.org |

| Alginate hydrogel | Anchoring of RGD-LF branched peptide | Enhanced mesenchymal stem cell viability and ALP activity, and reduced bacterial colonization. researchgate.net |

RGD Immobilization Techniques

The method used to attach RGD peptides to a biomaterial surface significantly influences the cellular response. nih.gov The primary strategies involve either non-covalent interactions (physical adsorption) or the formation of stable covalent bonds (chemical grafting). researchgate.netmdpi.com

Chemical Grafting: This approach creates a stable and durable presentation of the RGD motif. A common method involves activating carboxyl groups on a material's surface, which then react with the amine groups of the peptide to form an amide bond. chalcogen.rojlps.gr.jp For instance, polycaprolactone (B3415563) (PCL) films can be chemically modified to create amine-reactive sites for RGD peptide conjugation. researchgate.net Another technique uses silanizing agents like (3-aminopropyl)triethoxysilane (APTES) to introduce amine groups on a surface, which can then be linked to the RGD peptide's carboxylic acid via carbodiimide (B86325) chemistry. mdpi.com Studies have shown that chemical grafting of RGD onto anodized titanium surfaces leads to significantly enhanced cell adhesion and differentiation compared to physical adsorption. nih.gov

Non-covalent Interactions: Physical adsorption is a simpler method where the peptide is passively adsorbed onto the biomaterial surface. nih.gov However, this linkage is less stable, and the adsorbed peptides can be displaced by other proteins present in the biological environment, such as those in fetal bovine serum. mdpi.com This can lead to inconsistent and sometimes inhibitory effects on cell adhesion. mdpi.com

Different chemical strategies for immobilizing RGD peptides are summarized below:

| Immobilization Method | Description | Key Reagents/Steps | Reference |

| Amide Bond Formation | Activation of surface carboxyl groups to react with peptide amine groups. | NHS/EDC, HATU | chalcogen.rojlps.gr.jp |

| Silanization | Introduction of amine groups on the surface for subsequent peptide coupling. | APTES, Carbodiimide | mdpi.com |

| Michael Addition | Reaction between a thiol-containing RGD peptide and a surface with acrylic or maleinimide groups. | Thiol-RGD, Acrylate/Maleinimide surface | researchgate.net |

| Click Chemistry | A highly efficient reaction between an azide-functionalized surface and an alkyne-modified RGD peptide. | Azide-surface, Alkyne-RGD | researchgate.net |

| Physical Adsorption | Passive adsorption of the peptide onto the material surface. | None (direct incubation) | nih.gov |

Structural Analysis and Conformational Studies

Understanding the three-dimensional structure of RGD peptides and how they interact with integrins is fundamental to designing more potent and selective biomaterials and therapeutics.

X-ray crystallography has provided atomic-level insights into the binding interface between RGD ligands and integrin receptors. Crystal structures of integrin headpieces, such as αvβ3, in complex with cyclic RGD peptides have revealed the precise orientation of the Arg, Gly, and Asp residues within the binding pocket. mdpi.com These studies show that the aspartic acid side chain coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) at the top of the β-subunit's βA domain. nih.gov The arginine's guanidinium (B1211019) group forms a salt bridge with an aspartic acid residue on the integrin α-subunit. mdpi.com This "RGD-binding clasp" is a common feature across different integrin subtypes, although subtle differences in the binding pocket contribute to ligand selectivity. researchgate.net

Molecular dynamics (MD) simulations complement experimental techniques by providing a dynamic view of the RGD-integrin interaction. nih.govnih.gov These computational models can simulate the conformational behavior of RGD peptides in different environments, such as in aqueous solution or near a membrane. tandfonline.commdpi.com MD simulations have shown that flanking residues and cyclization significantly influence the conformational sampling of the RGD motif, restricting it to a more bioactive "turn" conformation that is favorable for receptor binding. nih.govfoldingathome.org

Simulations have been used to:

Predict Bioactive Conformations: MD studies can identify the preferred shapes of RGD peptides that are required to recognize specific integrin receptors like αIIbβ3. nih.gov

Analyze Binding Stability: Steered molecular dynamics (SMD) simulations can model the association and dissociation pathways, demonstrating that cyclic RGD peptides form more stable complexes with integrins compared to their linear counterparts. mdpi.comrsc.org This stability is partly due to the cyclic structure shielding the key interactions from disruptive water molecules. mdpi.comnih.gov

Evaluate Environmental Effects: By simulating peptides in different solvents (e.g., water vs. octane), MD can predict how the environment affects peptide conformation and properties relevant to processes like trans-cellular transport. tandfonline.com

X-ray Crystallography of RGD-containing Proteins/Peptides

Phage Display Technology for Peptide Discovery

Phage display is a powerful high-throughput screening technique used to identify novel peptide sequences that bind to a specific target. snmjournals.org In the context of RGD research, phage libraries expressing vast numbers of random peptides have been used to pan against purified integrin receptors. researchgate.net This approach has successfully isolated RGD-containing peptides, confirming the motif's central role in integrin recognition. researchgate.net